molecular formula C24H24FN3O4 B2677764 2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 1286697-40-2

2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2677764
M. Wt: 437.471
InChI Key: AOPSCUCPZVJDCD-UHFFFAOYSA-N
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Description

2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H24FN3O4 and its molecular weight is 437.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound has been a focal point in the synthesis and characterization of novel derivatives for various pharmacological and material science applications. For example, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, exhibiting potential anti-inflammatory and analgesic activities, highlighting the significance of such compounds in medicinal chemistry research Farag et al., 2012. Similarly, Cho et al. (2015) developed electron-deficient conjugated polymers based on related structures for electrochromic applications, demonstrating the versatility of these compounds in creating advanced materials with unique electronic properties Cho et al., 2015.

Modulating Activity and Imaging Applications

The compound and its derivatives have been explored for their modulating activity in multidrug resistance (MDR), a critical challenge in cancer treatment. Ma et al. (2004) reported the synthesis of tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives with significant MDR reversing activity, indicating the potential of such compounds in overcoming drug resistance in cancer Ma et al., 2004. Furthermore, Savolainen et al. (2015) highlighted the synthesis and preclinical evaluation of fluorine-18 labeled radiopharmaceuticals based on this chemical structure for PET imaging at the Blood-Brain Barrier (BBB), showcasing its application in diagnostic imaging and the study of neurological diseases Savolainen et al., 2015.

Molecular Interactions and Antitumor Activities

The structural features of such compounds enable them to engage in weak interactions, influencing their crystal packing and possibly their biological activities. Choudhury et al. (2003) studied the influence of organic fluorine in crystal packing, contributing to our understanding of how such small changes can affect the physical properties and potentially the bioactivity of these molecules Choudhury et al., 2003. Additionally, Hassaneen et al. (2013) developed novel derivatives with evaluated antitumor activities, further emphasizing the therapeutic potential of these compounds Hassaneen et al., 2013.

properties

IUPAC Name

2-[1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4/c1-15(28-23(29)9-8-20(26-28)16-4-6-19(25)7-5-16)24(30)27-11-10-17-12-21(31-2)22(32-3)13-18(17)14-27/h4-9,12-13,15H,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPSCUCPZVJDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

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